1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine
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Overview
Description
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine is a heterocyclic compound that combines a furan ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting furan-2-carboxylic acid with thioamide in the presence of an oxidizing agent such as potassium ferricyanide in an alkaline medium.
Attachment of the Piperazine Moiety: The thiazole intermediate is then reacted with piperazine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), acylating agents (e.g., acetic anhydride).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitration, bromination, and acylation products.
Scientific Research Applications
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as DNA gyrase, inhibiting their activity and leading to antimicrobial effects.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activities.
Comparison with Similar Compounds
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine can be compared with other similar compounds, such as:
2-(Furan-2-yl)-1,3-thiazole Derivatives: These compounds share the furan-thiazole core structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological properties.
List of Similar Compounds
- 2-(Furan-2-yl)-1,3-thiazole
- 1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one
- 1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one derivatives
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H15N3OS/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2 |
InChI Key |
RERGJUDJRXICSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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